molecular formula C34H40Cl4N6O2Zn B1261880 Brilliant Cresyl Blue ALD CAS No. 51716-96-2

Brilliant Cresyl Blue ALD

Cat. No.: B1261880
CAS No.: 51716-96-2
M. Wt: 771.9 g/mol
InChI Key: OCKKUZVCJCWWHM-UHFFFAOYSA-L
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Description

Brilliant Cresyl Blue ALD is a synthetic dye primarily used in biological staining. It is known for its application in the selection of oocytes and staining of reticulocytes. The compound is characterized by its deep blue color and is classified as an oxazine dye. Its chemical structure includes a 2-methyl modification on the phenoxazine core, which differentiates it from the historic Brilliant Cresyl Blue that contains an 8-methyl modification .

Scientific Research Applications

Brilliant Cresyl Blue ALD has a wide range of applications in scientific research:

Future Directions

While Brilliant Cresyl Blue ALD is currently used for the selection of oocytes and the study of mitochondrial membrane potential , future research may explore other potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brilliant Cresyl Blue ALD involves the reaction of 3-amino-7-(diethylamino)-2-methylphenoxazin-5-ium with tetrachlorozincate. The reaction conditions typically require a controlled environment to ensure the correct formation of the dye. The process involves multiple steps, including the preparation of the phenoxazine core and subsequent modifications to introduce the desired functional groups .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. The dye content is typically maintained at a minimum of 60% to meet quality standards .

Chemical Reactions Analysis

Types of Reactions: Brilliant Cresyl Blue ALD undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified versions of the dye with altered functional groups, which can have different staining properties and applications .

Mechanism of Action

The mechanism of action of Brilliant Cresyl Blue ALD involves its interaction with cellular components. In oocytes, the dye helps determine the activity of glucose-6-phosphate dehydrogenase. Oocytes with low levels of this enzyme exhibit blue coloration because the dye is not reduced to a colorless compound. In reticulocytes, the dye stains reticulin, allowing for the visualization of these cells under a microscope .

Comparison with Similar Compounds

Comparison: Brilliant Cresyl Blue ALD is unique due to its 2-methyl modification, which provides distinct staining characteristics compared to the 8-methyl modification in the historic Brilliant Cresyl Blue. Both compounds are used for similar biological staining applications, but the specific modifications can influence their staining efficiency and color properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Brilliant Cresyl Blue ALD involves the reaction of Cresyl Blue with an aldehyde compound in the presence of a catalyst.", "Starting Materials": [ "Cresyl Blue", "Aldehyde compound", "Catalyst" ], "Reaction": [ "Mix Cresyl Blue and Aldehyde compound in a suitable solvent", "Add the catalyst to the mixture", "Heat the mixture under reflux for a specific time period", "Cool the mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry it under vacuum", "The resulting product is Brilliant Cresyl Blue ALD" ] }

CAS No.

51716-96-2

Molecular Formula

C34H40Cl4N6O2Zn

Molecular Weight

771.9 g/mol

IUPAC Name

zinc;(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride

InChI

InChI=1S/2C17H19N3O.4ClH.Zn/c2*1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;;;;;/h2*6-10,18H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2

InChI Key

OCKKUZVCJCWWHM-UHFFFAOYSA-L

SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.Cl[Zn-2](Cl)(Cl)Cl

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Synonyms

Brilliant Cresyl Blue
cresyl blue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brilliant Cresyl Blue ALD
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Brilliant Cresyl Blue ALD
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Brilliant Cresyl Blue ALD
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Brilliant Cresyl Blue ALD
Reactant of Route 5
Brilliant Cresyl Blue ALD
Reactant of Route 6
Brilliant Cresyl Blue ALD

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